[6-Amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride
Overview
Description
TH9402, also known as 4,5-dibromorhodamine 123, is a dibrominated rhodamine derivative. It is a potent photosensitizer used in photodynamic therapy. This compound is known for its ability to selectively accumulate in certain cells and induce cell death upon activation by light. TH9402 has shown promise in various medical applications, particularly in the treatment of hematologic malignancies and other cancers .
Preparation Methods
The synthesis of TH9402 involves the bromination of rhodamine 123. The process typically includes the following steps:
Bromination: Rhodamine 123 is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 4 and 5 positions of the rhodamine ring.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure TH9402.
Industrial production methods for TH9402 are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
TH9402 undergoes several types of chemical reactions, including:
Photodynamic Reactions: Upon exposure to light of a specific wavelength (514 nm), TH9402 generates reactive oxygen species (ROS) such as singlet oxygen and free radicals.
Apoptosis Induction: TH9402 triggers apoptosis in target cells through the activation of caspase-dependent and caspase-independent pathways.
Common reagents and conditions used in these reactions include visible light for photodynamic activation and various assays to measure apoptosis and cell death .
Scientific Research Applications
TH9402 has a wide range of scientific research applications, including:
Cancer Treatment: TH9402 is used in photodynamic therapy to selectively target and kill cancer cells. .
Immunotherapy: TH9402 is used in selective allodepletion to eliminate host-reactive donor T cells from hematopoietic stem cell allografts.
Cell Biology Research: TH9402 is used to study cell death mechanisms and the role of reactive oxygen species in apoptosis.
Mechanism of Action
The mechanism of action of TH9402 involves its selective accumulation in target cells and subsequent activation by light. Upon activation, TH9402 generates reactive oxygen species that induce oxidative damage to cellular components, leading to cell death. The compound triggers apoptosis through both caspase-dependent and caspase-independent pathways. This involves the release of pro-apoptotic factors from mitochondria and the activation of caspases .
Comparison with Similar Compounds
TH9402 is unique among photosensitizers due to its selective accumulation in target cells and its ability to induce cell death through multiple pathways. Similar compounds include other rhodamine derivatives and photosensitizers used in photodynamic therapy, such as:
Rhodamine 123: A parent compound of TH9402, used in various biological applications but with less specificity and potency compared to TH9402.
TH9402 stands out due to its high efficacy in selectively targeting and killing cancer cells while sparing normal cells .
Properties
IUPAC Name |
[6-amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Br2N2O3.ClH/c1-27-21(26)11-5-3-2-4-10(11)16-12-6-8-14(24)17(22)19(12)28-20-13(16)7-9-15(25)18(20)23;/h2-9,24H,25H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDCDMMNYVJLEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4Br)N)Br.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Br2ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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